molecular formula C21H24ClNO4S B2819715 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 2034608-73-4

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2819715
CAS No.: 2034608-73-4
M. Wt: 421.94
InChI Key: LVFQKPKNQYPTLA-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound featuring a 1,4-thiazepane core—a seven-membered ring containing nitrogen and sulfur heteroatoms—in its 1,1-dioxide (sulfone) form . This specific structure places it within a class of nitrogen-sulfur heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities. The molecule is further substituted at the 7-position with a 2-chlorophenyl group and at the 4-position with a 2-(4-ethoxyphenyl)ethan-1-one moiety. The 1,4-thiazepane scaffold is a key structural feature in several bioactive molecules. For instance, derivatives of this core, such as the antidepressant tianeptine, are known to interact with various neurological targets, including the mu-type opioid receptor (MOR) and glutamate receptors, suggesting potential research applications in neuropharmacology . The 1,1-dioxide (sulfone) functional group is a common pharmacophore that can influence the molecule's electronic properties, solubility, and binding affinity. The 2-chlorophenyl substituent is a hydrophobic aromatic group often incorporated to enhance binding interactions with protein targets, while the 4-ethoxyphenyl ketone side chain could contribute to hydrogen bonding and overall molecular rigidity. This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, pain management, and inflammatory conditions. It is supplied as a high-purity material for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4S/c1-2-27-17-9-7-16(8-10-17)15-21(24)23-12-11-20(28(25,26)14-13-23)18-5-3-4-6-19(18)22/h3-10,20H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFQKPKNQYPTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable amine and a sulfur-containing reagent.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.

    Attachment of the Ethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the ethoxyphenyl group is introduced to the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, focusing on substituent effects, heterocyclic systems, and inferred properties. Below is a detailed analysis:

Structural Analogues with Ethanone Moieties

Compound Name Key Structural Features Comparison Points References
2-(2-Chlorophenyl)-1-(1-pentylindol-3-yl)ethanone (CAS 864445-54-5) Indole core, 2-chlorophenyl, ethanone Shares the 2-chlorophenyl and ethanone groups. The indole core may enhance π-π stacking interactions compared to the thiazepane sulfone, which could influence binding affinity in biological systems.
2-((4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone (Benzofenap) Pyrazole ring, dichlorobenzoyl, ethanone The pyrazole ring and dichlorinated benzoyl group introduce steric bulk and electronic effects distinct from the thiazepane sulfone. Likely exhibits higher lipophilicity due to methyl groups.
1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone Phenoxy linker, bromophenyl, ethanone The phenoxy group replaces the thiazepane sulfone, reducing ring strain but possibly diminishing hydrogen-bonding capacity. Bromine vs. chlorine may alter halogen bonding interactions.

Heterocyclic Systems

  • Thiazepane Sulfone vs. Triazole-Thio Systems: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature triazole-thioether linkages. The sulfone group in the thiazepane ring enhances electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to sulfur-containing heterocycles without oxidation .

Substituent Effects

  • Chlorophenyl Position: The 2-chlorophenyl group in the target compound is meta to the ethanone, similar to 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone ().
  • Ethoxy vs. Hydroxy/Methoxy Groups: The 4-ethoxyphenyl group in the target compound is less polar than hydroxylated analogues (e.g., 1-(2-Hydroxy-4-methoxyphenyl)ethanone, CAS 552-41-0). Ethoxy groups enhance lipophilicity, which may improve membrane permeability but reduce water solubility .

Inferred Pharmacological Properties

  • Biological Activity: Phenoxyacetic acid derivatives (e.g., ) exhibit fungicidal, anti-inflammatory, and antibacterial activities. The thiazepane sulfone may confer unique activity against microbial targets due to its polarizable sulfone group .

Biological Activity

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound that belongs to the thiazepane family. Its complex structure includes a thiazepane ring and various functional groups, which contribute to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, synthesis, and relevant research findings.

Structural Characteristics

The compound has the following chemical formula: C14H18ClN2O3SC_{14}H_{18}ClN_{2}O_{3}S, with a molecular weight of approximately 318.82 g/mol. The presence of a chlorophenyl group and an ethoxyphenyl moiety enhances its pharmacological potential.

Property Value
Molecular FormulaC14H18ClN2O3SC_{14}H_{18}ClN_{2}O_{3}S
Molecular Weight318.82 g/mol
Thiazepane RingPresent
Chlorophenyl GroupPresent
Ethoxyphenyl GroupPresent

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmission and other physiological processes.

Biological Activities

Research indicates that thiazepane derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, likely due to the compound's ability to interfere with cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazepane derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 10-50 µg/mL for related compounds.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that thiazepane derivatives could induce apoptosis at concentrations as low as 20 µM. The mechanism was linked to increased reactive oxygen species (ROS) production .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazepane Ring : Initial reactions involve the cyclization of appropriate precursors under acidic conditions.
  • Introduction of Functional Groups : Subsequent steps include halogenation and etherification to introduce the chlorophenyl and ethoxy groups.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that modifications in the chlorophenyl or ethoxy groups can significantly affect biological activity. For instance, substituting different halogens or alkyl chains may enhance antimicrobial or anticancer properties .

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